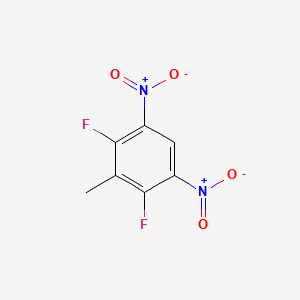
2,4-Difluoro-3-methyl-1,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3-methyl-1,5-dinitrobenzene is an organic compound with the molecular formula C7H4F2N2O4 and a molecular weight of 218.11 g/mol . This compound is characterized by the presence of two fluorine atoms, two nitro groups, and a methyl group attached to a benzene ring. It is a versatile chemical used in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene typically involves the nitration of a fluorinated benzene derivative. One common method is the nitration of 2,4-difluorotoluene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
2,4-Difluoro-3-methyl-1,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
These reactions are typically carried out under controlled conditions to ensure the desired transformation and to minimize side reactions.
Aplicaciones Científicas De Investigación
2,4-Difluoro-3-methyl-1,5-dinitrobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
2,4-Difluoro-3-methyl-1,5-dinitrobenzene can be compared with other similar compounds, such as:
1,5-Difluoro-2,4-dinitrobenzene: This compound lacks the methyl group, which can affect its reactivity and applications.
2,4-Difluoro-1,5-dinitrobenzene: Similar to this compound but without the methyl group, leading to differences in chemical behavior and uses.
The presence of the methyl group in this compound makes it unique and can influence its reactivity and applications in various fields.
Propiedades
IUPAC Name |
2,4-difluoro-3-methyl-1,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONFSKOWDVAZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
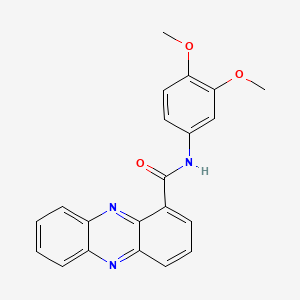
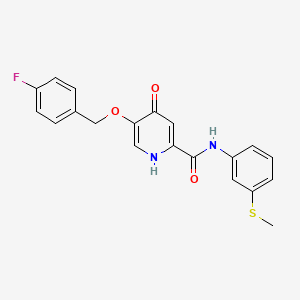

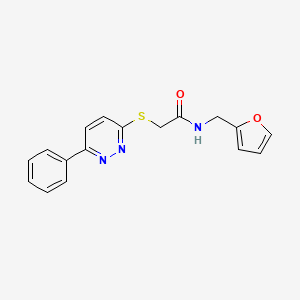
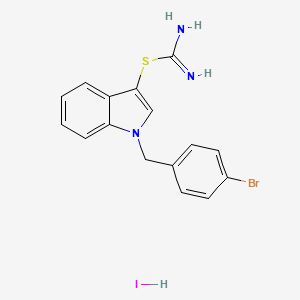
![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)
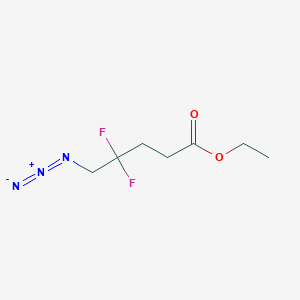
![3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965791.png)
![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2965794.png)
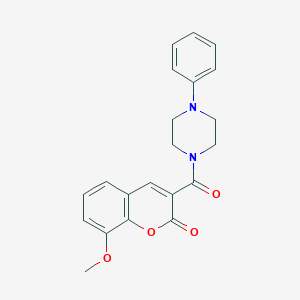
![1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one](/img/structure/B2965796.png)
![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)
![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)
